Home > Products > Screening Compounds P70643 > SNS-314 Mesylate
SNS-314 Mesylate - 1146618-41-8

SNS-314 Mesylate

Catalog Number: EVT-256304
CAS Number: 1146618-41-8
Molecular Formula: C19H19ClN6O4S3
Molecular Weight: 527.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SNS-314 Mesylate is a synthetic small molecule that functions as a potent pan-Aurora kinase inhibitor. [, , , , , , , , , , , , , , ] It exhibits inhibitory activity against Aurora kinase isoforms A, B, and C in the low nanomolar range. [, ] Due to its potent inhibition of these kinases, SNS-314 Mesylate has been investigated for its anti-tumor properties, particularly in various cancer models. [, , , , , , , , , , , , , ]

Voxelotor

    Compound Description: Voxelotor is an FDA-approved medication used to treat sickle cell disease (SCD). It acts by increasing the affinity of hemoglobin for oxygen, thereby preventing the formation of sickle hemoglobin fibers. [, ]

    Relevance: Voxelotor was identified alongside SNS-314 Mesylate in a high-throughput screen for compounds that prevent the sickling of red blood cells. [] While both compounds demonstrated antisickling activity, they appear to operate via different mechanisms. SNS-314 Mesylate prevented sickling in the absence of oxygen, while Voxelotor did not. [] This difference suggests that, unlike Voxelotor, SNS-314 Mesylate does not primarily act by increasing hemoglobin's affinity for oxygen. []

Selonsertib

    Compound Description: Selonsertib is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1). []

    Relevance: This compound was identified in a cell-based assay alongside SNS-314 Mesylate for its ability to stabilize cellular microtubules. [] While the study primarily focused on kinase inhibitors, it is noteworthy that neither Selonsertib nor SNS-314 Mesylate directly interacted with tubulin. [] This shared feature suggests that their microtubule-stabilizing effects might stem from off-target activities or indirect mechanisms related to kinase inhibition.

Masitinib

    Compound Description: Masitinib is a tyrosine kinase inhibitor that targets c-Kit, PDGFR, and FGFR. []

    Relevance: Identified alongside SNS-314 Mesylate in a cell-based assay for its ability to stabilize cellular microtubules. [] Importantly, the study demonstrated that neither Masitinib nor SNS-314 Mesylate directly interacted with tubulin, implying their microtubule-stabilizing effects could be attributed to off-target activities or indirect mechanisms linked to kinase inhibition. []

Intedanib

    Compound Description: Intedanib is a multi-target tyrosine kinase inhibitor that acts on VEGFR, FGFR, and PDGFR. []

    Relevance: This compound was identified, along with SNS-314 Mesylate, in a cell-based assay for its capacity to stabilize cellular microtubules. [] A key observation from the study was that both Intedanib and SNS-314 Mesylate did not directly interact with tubulin, suggesting their microtubule-stabilizing effects might arise from off-target interactions or indirect mechanisms associated with kinase inhibition. []

PF-0477736

    Compound Description: PF-0477736 is an inhibitor of focal adhesion kinase (FAK). []

    Relevance: It was found, along with SNS-314 Mesylate, to stabilize cellular microtubules in a cell-based assay. [] Notably, the study revealed that neither PF-0477736 nor SNS-314 Mesylate directly interacted with tubulin, indicating that their microtubule-stabilizing effects could be due to off-target effects or indirect mechanisms related to kinase inhibition. []

MPI-0479605

    Compound Description: MPI-0479605 is an inhibitor of the kinase Plk1. []

    Relevance: This compound, along with SNS-314 Mesylate, exhibited the ability to stabilize cellular microtubules in a cell-based assay. [] Importantly, neither MPI-0479605 nor SNS-314 Mesylate showed direct interaction with tubulin, suggesting their microtubule-stabilizing properties might be a result of off-target effects or indirect mechanisms associated with kinase inhibition. []

Ponatinib

    Compound Description: Ponatinib is a multi-target tyrosine kinase inhibitor targeting BCR-Abl, FGFR, VEGFR, and PDGFR. []

    Relevance: Alongside SNS-314 Mesylate, this compound demonstrated the capacity to stabilize cellular microtubules in a cell-based assay. [] The study notably highlighted that neither Ponatinib nor SNS-314 Mesylate directly interacted with tubulin, pointing towards the possibility that their microtubule-stabilizing effects stem from off-target interactions or indirect mechanisms associated with kinase inhibition. []

MK-0457 (VX-680)

    Compound Description: MK-0457, also known as VX-680, is a pan-Aurora kinase inhibitor. [, ]

    Relevance: MK-0457, like SNS-314 Mesylate, belongs to the class of pan-Aurora kinase inhibitors. [, ] These compounds are designed to inhibit all three Aurora kinase isoforms (A, B, and C). [, ]

GSK1070916

    Compound Description: GSK1070916 is a selective Aurora B kinase inhibitor. [, ]

    Relevance: Although GSK1070916 is a selective Aurora B kinase inhibitor, it shares structural similarities with other Aurora kinase inhibitors, including SNS-314 Mesylate, which is a pan-Aurora kinase inhibitor. [, ] These structural similarities allow for the development of 3D-QSAR models to understand the structural determinants of Aurora B inhibition. []

Quercetin

    Compound Description: Quercetin is a plant flavonoid with antioxidant and anti-inflammatory properties. []

    Relevance: Quercetin, encapsulated in a hyaluronic acid hydrogel, was investigated in combination with SNS-314 Mesylate for its effects on human medullary and papillary thyroid cancer cells. [] Results showed that the combination of Quercetin and SNS-314 Mesylate led to a synergistic cytotoxic effect on the cancer cell lines. []

Gemcitabine, 5-Fluorouracil (5-FU), Carboplatin, Daunomycin, SN-38, Docetaxel, Vincristine

    Compound Description: These compounds are all established chemotherapeutic agents commonly used in cancer treatment. They have various mechanisms of action, including inhibiting DNA synthesis, interfering with microtubule function, and inducing apoptosis. []

    Relevance: These chemotherapeutic agents were investigated in combination with SNS-314 Mesylate to assess their potential synergistic or additive effects against cancer cells. [] The study aimed to explore the potential benefits of combining SNS-314 Mesylate with existing chemotherapeutic options. []

Classification

SNS-314 mesylate is classified as a small molecule drug and falls under the category of kinase inhibitors. Its primary target is the Aurora kinase family, which plays a pivotal role in cancer cell proliferation. The compound is recognized for its ability to inhibit all three isoforms of Aurora kinases, making it a valuable candidate in cancer therapeutics .

Synthesis Analysis

The synthesis of SNS-314 mesylate involves multiple steps:

  1. Formation of the Core Structure: The initial step includes synthesizing the core structure through reactions that couple a thiazole ring with a thieno[3,2-d]pyrimidine moiety.
  2. Introduction of Functional Groups: Functional groups such as chlorophenyl and urea are introduced via nucleophilic substitution and condensation reactions.
  3. Mesylation: The final step involves mesylation using methanesulfonic acid to produce SNS-314 mesylate .

Technical Parameters

  • Starting Materials: Thiazole derivatives, thieno[3,2-d]pyrimidines, methanesulfonic acid.
  • Reagents: Nucleophiles for substitution reactions.
  • Conditions: Specific temperature and solvent conditions may vary depending on the reaction step.
Molecular Structure Analysis

The molecular formula of SNS-314 mesylate is C19H19ClN6O4S3C_{19}H_{19}ClN_{6}O_{4}S_{3}, with a molecular weight of approximately 527.03 g/mol .

Structural Features

  • Core Components: The structure includes a thiazole ring, a thieno[3,2-d]pyrimidine moiety, and a chlorophenyl group.
  • Functional Groups: The presence of urea and methanesulfonic acid contributes to its solubility and reactivity.

Relevant Data

  • InChI Key: FYCODPVDEFFWSR-UHFFFAOYSA-N
  • SMILES Notation: CS(=O)(=O)ClC1=CC=CC(NC(=O)NC2=NC=C(CCNC3=C4SC=CC4=NC=N3)S2)=C1
Chemical Reactions Analysis

SNS-314 mesylate can undergo various chemical reactions:

  1. Oxidation: Can lead to the formation of oxidized derivatives.
  2. Reduction: Reduction can yield different forms with altered chemical properties.
  3. Substitution: Nucleophilic substitution can modify the compound's structure and potentially its biological activity.
  4. Hydrolysis: Under acidic or basic conditions, hydrolysis can break down SNS-314 mesylate into its constituent parts .

Technical Details

  • Conditions for oxidation or reduction may involve specific catalysts or reagents.
  • Substitution reactions typically require careful control of reaction conditions to ensure selectivity.
Mechanism of Action

SNS-314 mesylate acts as an ATP-competitive inhibitor of Aurora kinases A, B, and C.

Mode of Action

The inhibition of these kinases disrupts the normal progression of mitosis:

  • Proliferating cells treated with SNS-314 bypass the mitotic spindle checkpoint.
  • This leads to failure in cytokinesis, resulting in multiple rounds of endoreduplication and ultimately cell death .

Biochemical Pathways

The compound interferes with critical signaling pathways involved in cell division, contributing to its anti-tumor effects.

Applications

SNS-314 mesylate has diverse applications across various fields:

  1. Scientific Research:
    • Used as a tool compound to study Aurora kinases' roles in cell division.
    • Investigates the effects of Aurora kinase inhibition on cellular processes.
  2. Medical Applications:
    • Currently in clinical trials for treating advanced solid tumors.
    • Demonstrated efficacy in preclinical models against various cancer types, including melanoma and breast cancer .
  3. Pharmaceutical Development:
    • Aids in developing new anticancer therapies targeting Aurora kinases due to its selectivity and potency.

Properties

CAS Number

1146618-41-8

Product Name

SNS-314 Mesylate

IUPAC Name

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid

Molecular Formula

C19H19ClN6O4S3

Molecular Weight

527.0 g/mol

InChI

InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4)

InChI Key

FYCODPVDEFFWSR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4

Synonyms

SNS 314
SNS-314
SNS314

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.